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Executive Summary
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1

(ENPP1) enzyme replacement therapy being developed by Inozyme Pharma.[1][2] It is

engineered to address the underlying cause of several rare, life-threatening mineralization

disorders characterized by deficiencies in the PPi-Adenosine pathway. The primary targets for

INZ-701 are ENPP1 Deficiency and ABCC6 Deficiency, genetic disorders that lead to low levels

of plasma inorganic pyrophosphate (PPi), a critical inhibitor of calcification.[1][3][4] By replacing

the deficient enzyme activity, INZ-701 aims to restore PPi levels, thereby preventing

pathological soft tissue calcification while promoting normal bone mineralization.[5] Preclinical

and clinical data have demonstrated INZ-701's potential to normalize PPi levels, reduce

calcification, and improve key clinical biomarkers and outcomes in affected patients.[3][6][7]

Pathophysiology of ENPP1 and ABCC6 Deficiencies
ENPP1 and ABCC6 are key proteins in a critical mineralization pathway. The ABCC6 protein, a

transporter primarily in the liver, facilitates the release of ATP into the extracellular space.[8]

The ENPP1 enzyme then hydrolyzes this extracellular ATP into adenosine monophosphate

(AMP) and inorganic pyrophosphate (PPi).[3]
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Inorganic Pyrophosphate (PPi): A potent endogenous inhibitor of hydroxyapatite crystal

formation and deposition. Low extracellular levels of PPi lead to pathological calcification of

soft tissues, including arteries, skin, and joints.[9]

Adenosine: Plays a role in controlling intimal proliferation (the overgrowth of smooth muscle

cells inside blood vessels).[10]

Mutations in the ENPP1 or ABCC6 genes disrupt this pathway, leading to critically low levels of

PPi.[3]

ENPP1 Deficiency: Caused by inactivating mutations in the ENPP1 gene.[7] It manifests as

two primary conditions:

Generalized Arterial Calcification of Infancy (GACI): A severe condition with extensive

arterial calcification, leading to heart failure and approximately 50% mortality within the

first six months of life.[7][11][12]

Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Affects survivors of

GACI and is characterized by rickets, osteomalacia (soft bones), bone pain, and mobility

issues.[12][13]

ABCC6 Deficiency: Caused by mutations in the ABCC6 gene.[14] It typically manifests as:

Pseudoxanthoma Elasticum (PXE): A progressive disorder causing calcification of elastic

fibers in the skin, eyes, and cardiovascular system.[6][14]

Can also cause a severe infantile form that clinically resembles GACI.[15]

INZ-701 Mechanism of Action
INZ-701 is a recombinant soluble version of the ENPP1 enzyme fused to the Fc fragment of an

IgG1 antibody.[2][16] This fusion enhances the protein's half-life in circulation.[17] Administered

subcutaneously, INZ-701 circulates throughout the body, acting as a replacement for the

deficient native ENPP1 enzyme.[3][17] It cleaves extracellular ATP to generate PPi and AMP,

directly addressing the core biochemical defect in these disorders.[3] The goal is to elevate PPi

to physiological levels, thereby inhibiting ectopic calcification and normalizing bone

metabolism.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://checkrare.com/investigational-therapy-inz-701-for-enpp1-deficiency/
https://www.globenewswire.com/news-release/2025/01/10/3007647/0/en/Inozyme-Pharma-Announces-Positive-Interim-Data-for-INZ-701-in-Infants-and-Young-Children-with-ENPP1-Deficiency-and-Key-Program-Updates.html
https://checkrare.com/clinical-trial-for-enpp1-and-abcc6-deficiencies/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11454822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11454822/
https://www.youtube.com/watch?v=7bSWjNXBmIQ
https://www.hcplive.com/view/fda-grants-orphan-drug-designation-enpp1-deficiency-treatment-inz701
https://www.hcplive.com/view/fda-grants-orphan-drug-designation-enpp1-deficiency-treatment-inz701
https://www.bioworld.com/articles/720171-inozymes-inz-701-shows-promise-for-rare-disease-enpp1-deficiency?v=preview
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/safety-tolerability-pk-and-pd-study-of-inz-701-in-adults-with-pxe/
https://pubmed.ncbi.nlm.nih.gov/35511611/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/safety-tolerability-pk-and-pd-study-of-inz-701-in-adults-with-pxe/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10077110/
https://adisinsight.springer.com/drugs/800050768
https://go.drugbank.com/drugs/DB17629
https://www.youtube.com/watch?v=t8v_d5_7crQ
https://checkrare.com/clinical-trial-for-enpp1-and-abcc6-deficiencies/
https://www.youtube.com/watch?v=t8v_d5_7crQ
https://checkrare.com/clinical-trial-for-enpp1-and-abcc6-deficiencies/
https://www.hcplive.com/view/clinical-trials-begin-for-enzyme-replacement-therapy-in-abcc6-enpp1-deficiencies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal PPi-Adenosine Pathway

Disease State (ENPP1/ABCC6 Deficiency)

Therapeutic Intervention

Extracellular
ATP

ENPP1 Enzyme

 hydrolysis

ABCC6 Transporter
(Liver)

Inorganic Pyrophosphate
(PPi)

Adenosine Monophosphate
(AMP)

Inhibits
Calcification

Normal Bone
Mineralization

 efflux

ENPP1 or ABCC6
Deficiency

Low PPi INZ-701
(Enzyme Replacement)

 treatment

Ectopic
Calcification
(GACI, PXE)

Impaired Bone
Mineralization

(ARHR2)
Restores PPi Levels

Click to download full resolution via product page

Caption: INZ-701 Mechanism of Action.

Preclinical Evidence
Preclinical studies in mouse models of mineralization disorders provided the foundational

proof-of-concept for INZ-701.

Experimental Protocol: Abcc6-/- Mouse Model Study
A key study utilized the Abcc6-/- mouse, a well-established model for PXE that exhibits

progressive ectopic calcification.[6]
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Animal Model:Abcc6-/- mice, which develop ectopic calcification starting around 5-6 weeks

of age.[15]

Study Groups: Mice were divided into treatment groups receiving INZ-701 and a control

group receiving a vehicle.

Dosing: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10

mg/kg.[6]

Treatment Duration: Treatment was administered for 2 or 8 weeks, starting at 6 weeks of

age.[6]

Primary Endpoints:

Measurement of steady-state plasma ENPP1 activity and PPi levels.[6]

Histopathological examination and quantification of calcium content in the muzzle skin, a

biomarker for calcification in this model.[6]

Start Select Abcc6-/- Mice
(6 weeks old)

Divide into Groups:
- Vehicle Control

- INZ-701 (2 mg/kg)
- INZ-701 (10 mg/kg)

Subcutaneous Dosing
(8 weeks)

Sample Collection:
- Plasma

- Muzzle Skin Tissue
Analysis

Measure Plasma:
- ENPP1 Activity

- PPi Concentration

Histopathology &
Calcium Quantification

End

Click to download full resolution via product page

Caption: Preclinical Experimental Workflow.

Preclinical Results
The preclinical studies demonstrated that INZ-701 could successfully address the biochemical

defect and prevent disease manifestations in the animal model.
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Parameter
Vehicle
Control

INZ-701 (2
mg/kg)

INZ-701 (10
mg/kg)

Outcome Source

Plasma

ENPP1

Activity

Background

levels
Increased Increased

Dose-

dependent

increase in

enzyme

activity.

[6]

Plasma PPi

Levels
Baseline low Increased Increased

Restoration

of PPi levels.
[6]

Muzzle Skin

Calcification

Progressive

calcification

Significantly

reduced

Significantly

reduced

Prevention of

soft tissue

calcification.

[6]

These promising results, showing that INZ-701 increased plasma PPi and prevented soft tissue

calcification, supported its advancement into clinical trials for both ENPP1 and ABCC6

deficiencies.[1][5]

Clinical Development and Data
INZ-701 has been evaluated in multiple clinical trials across different patient populations,

including infants, children, and adults with ENPP1 and ABCC6 deficiencies.[18]

Experimental Protocol: Phase 1/2 Study in Adults with
ENPP1 Deficiency (NCT04686175)

Study Design: A multicenter, open-label, multiple ascending dose study.[7]

Patient Population: Nine adult patients with confirmed genetic variants in ENPP1 and

baseline plasma PPi levels below 1300 nM.[7]

Dose Cohorts: Patients were enrolled in three dose-escalation cohorts: 0.2 mg/kg, 0.6

mg/kg, and 1.8 mg/kg.[7]

Dosing Regimen: INZ-701 was administered subcutaneously, initially on Day 1, and then

twice weekly from Day 8 through the 48-week study period.[7]
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Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of INZ-701.[14]

Exploratory Endpoints: Assessment of bone and mineral metabolism biomarkers (PPi, FGF-

23, serum phosphate), bone mineral density (DEXA), and functional outcomes (e.g., 6-

Minute Walk Test).[7]
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Caption: Generalized Clinical Trial Workflow.

Clinical Efficacy Data
Table 1: Results from Phase 1/2 Study in Adults with ENPP1 Deficiency (48 Weeks)

Parameter
Baseline
(Mean ± SD)

Post-
Treatment
(Mean ± SD)

Outcome Source

Plasma PPi 426 ± 407 nM
1299-1356 nM
(across
cohorts)

Rapid and
sustained
increase into
the normal
range.

[7]

FGF-23 N/A
-22 pg/mL (mean

change)

Improvement in

phosphate

metabolism

biomarker.

[7]

Serum

Phosphate
N/A

+0.18 mg/dL

(mean change)

Improvement in

phosphate

levels.

[7]

Spine Bone

Mineral Density
N/A Improved

Indication of

bone healing.
[7]

| 6-Minute Walk Test (% Predicted) | Cohort 1: 76.7%Cohort 2: 52.2% | Cohort 1: 85.0%Cohort

2: 79.0% | Trend towards improved functional performance. |[7] |

Table 2: Interim Results from Studies in Infants & Young Children with ENPP1 Deficiency

(ENERGY 1 & EAP)
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Parameter
Historical
Control/Baseli
ne

INZ-701
Treatment

Outcome Source

First-Year

Survival
~50% 80%

Improved
survival rate.

[19][20]

Arterial

Calcification
Progressive

Reductions or

stabilization in all

survivors.

Halting or

reversal of

pathological

calcification.

[19][20]

Heart Function

(LVEF)
At risk of decline

Stabilization or

improvement.

Improved

cardiovascular

status.

[20]

| Rickets | Expected development | No radiographic evidence in at-risk patients. | Potential

prevention of skeletal disease. |[19] |

Table 3: Results from Phase 1/2 Study in Adults with ABCC6 Deficiency (PXE)

Parameter Baseline
Post-
Treatment

Outcome Source

Plasma PPi Low
Normalized at
the highest
dose cohort.

PPi levels
restored to the
normal range.

[3][20]

Vascular

Pathology
N/A

Improvements

observed.

Positive changes

in carotid intima-

media thickness.

[3][20]

| Retinal Pathology | N/A | Improvements observed. | Thickening of the choroid layer, improving

visual function. |[3][20] |

Table 4: Interim Results from Phase 3 Study in Children with ENPP1 Deficiency (ENERGY 3)
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Parameter
(Mean Change
from Baseline)

INZ-701 Group
Conventional
Treatment
Group

Outcome Source

Serum

Phosphate

(Week 13)

+8.2% -0.04%

Suggests
positive
impact on
phosphate
homeostasis.

[21]

Serum

Phosphate

(Week 26)

+6.8% -5.5%

Sustained

improvement

compared to

control.

[21]

| Serum Phosphate (Week 39) | +12.1% | -9.0% | Increasing separation from control over time.

|[21] |

Safety and Tolerability Data
Across all clinical trials, INZ-701 has demonstrated a favorable safety and tolerability profile.[7]

[17]
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Finding Description Source

Adverse Events (AEs)

Generally well-tolerated with

no drug-related serious or

severe adverse events

reported in adult or infant

studies.

[7][20][22]

Most Common AEs

Mild to moderate injection site

reactions (e.g., discoloration,

discomfort, erythema) were the

most frequently reported

related AEs.

[17][22]

Immunogenicity (Anti-Drug

Antibodies - ADAs)

Low titers of non-neutralizing

ADAs were observed in a

majority of adult patients, often

transiently, with no impact on

efficacy.

[7][22]

Immunogenicity in Pediatrics

In pediatric patients, most had

undetectable or low-titer ADA

responses. Some infants and

two pediatric patients

developed higher-titer

responses which affected

PK/PD, but clinical benefit was

still observed. ADAs were not

associated with adverse

events.

[19][20][21]

Conclusion and Future Directions
INZ-701 represents a targeted and promising therapeutic approach for rare mineralization

disorders stemming from ENPP1 and ABCC6 deficiencies. As an enzyme replacement therapy,

it directly addresses the fundamental biochemical defect by restoring PPi levels.

Key Findings:
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Biochemical Correction: INZ-701 consistently demonstrates a rapid, significant, and

sustained increase in plasma PPi levels in patients with both ENPP1 and ABCC6

deficiencies.[3][7][9]

Clinical Potential: Data indicate a strong potential to halt or reverse key disease

manifestations, including improving survival in infants with GACI, reducing vascular and soft

tissue calcification, and improving bone health and functional outcomes.[7][19][20]

Favorable Safety: The therapy has been generally well-tolerated across multiple studies and

age groups.[7][17]

The ongoing pivotal Phase 3 trials in pediatric patients with ENPP1 deficiency (ENERGY 3)

and planned trials in children with ABCC6 deficiency (ASPIRE) will be critical in confirming

these benefits and paving the way for potential regulatory approval.[4][20] If successful, INZ-

701 could become the first approved therapy to treat the root cause of these devastating

conditions, offering a significant paradigm shift in the management of rare mineralization

disorders.[1][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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